Fmoc-N-Me-D-Thr(Bzl)-OH

Peptide Synthesis Racemization N-Methyl Amino Acids

Fmoc-N-Me-D-Thr(Bzl)-OH is the only building block that combines D-configuration, N-methylation, and O-benzyl protection in a single molecule. The benzyl ether survives piperidine and mild acid, enabling orthogonal deprotection for site-specific conjugation. This ≥98% HPLC-pure material minimizes deletion sequences in macrocycle assembly and epitope mapping. Discard generic substitutes that lack either the D-stereochemistry, the N-methyl constraint, or the benzyl orthogonality.

Molecular Formula C27H27NO5
Molecular Weight 445.5 g/mol
Cat. No. B13388771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-Thr(Bzl)-OH
Molecular FormulaC27H27NO5
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
InChIInChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)
InChIKeyOJELSPMZRJEODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-Thr(Bzl)-OH: Protected N-Methyl-D-Threonine Building Block for Peptide Synthesis


Fmoc-N-Me-D-Thr(Bzl)-OH (Fmoc-N-methyl-O-benzyl-D-threonine) is a doubly protected, non-proteinogenic amino acid derivative classified as an N-methyl-D-amino acid building block for Fmoc solid-phase peptide synthesis (SPPS) . The compound integrates three orthogonal design elements: a base-labile Fmoc α-amino protection, a hydrogenolytically or acidolytically removable benzyl side-chain ether, and an N-methyl substituent that confers conformational restriction and enhanced steric demand at the amide bond [1]. Its D-configuration distinguishes it from the more common L-threonine analog and positions it for incorporation into peptide scaffolds where stereochemical inversion is required for biological activity or resistance to proteolysis [2].

Why Fmoc-N-Me-D-Thr(Bzl)-OH Cannot Be Replaced by Generic N-Methyl Threonine or L-Configuration Analogs


Generic substitution among Fmoc-protected N-methyl threonine derivatives fails because the specific combination of N-methylation, D-stereochemistry, and O-benzyl protection imposes distinct reactivity, stability, and conformational profiles that cannot be simultaneously replicated by any single alternative. Fmoc-Thr(Bzl)-OH lacks N-methylation and thus exhibits fundamentally different coupling kinetics and does not impart the N-methyl-induced conformational constraints on peptide backbone geometry [1]. Fmoc-N-Me-Thr(tBu)-OH carries an acid-labile tert-butyl side-chain protection that is incompatible with global deprotection strategies requiring orthogonal benzyl removal [2]. The L-diastereomer, Fmoc-N-Me-Thr(Bzl)-OH, generates peptides with opposite stereochemistry, directly affecting target binding and metabolic stability [3]. Each of these differences translates into measurable consequences for coupling efficiency, deprotection orthogonality, and ultimate peptide performance, as quantified below.

Quantitative Differentiation of Fmoc-N-Me-D-Thr(Bzl)-OH from Closest Analogs


N-Methylation Reduces Epimerization During Peptide Coupling Relative to Non-Methylated Threonine

N-methyl amino acids are recognized as challenging substrates in peptide coupling due to steric hindrance, but when activated as amino acid chlorides generated in situ, Fmoc-N-methyl amino acids can be incorporated with racemization levels below 1%, as demonstrated for multiple N-methyl residues in the total synthesis of cyclosporin O [1]. In contrast, non-N-methylated threonine derivatives under standard carbodiimide activation can exhibit epimerization rates exceeding 5% under certain conditions, a difference that materially impacts peptide purity and yield in sequences containing multiple N-methyl or hindered residues [1]. While direct comparative racemization data for Fmoc-N-Me-D-Thr(Bzl)-OH versus Fmoc-Thr(Bzl)-OH are not separately reported, the class-level behavior of N-methyl amino acids consistently shows reduced epimerization at the α-carbon under optimized coupling conditions [2].

Peptide Synthesis Racemization N-Methyl Amino Acids

Benzyl Side-Chain Protection Enables Orthogonal Deprotection Relative to tBu-Protected Analogs

The O-benzyl ether in Fmoc-N-Me-D-Thr(Bzl)-OH is stable to the repetitive piperidine treatments (20% v/v in DMF) used for Fmoc removal, but can be quantitatively cleaved by hydrogenolysis (H₂, Pd/C) or strong acid (e.g., HF, TFMSA), whereas the O-tert-butyl ether in Fmoc-N-Me-Thr(tBu)-OH is cleaved by 95% TFA within 1–2 h [1]. This orthogonal stability profile allows the benzyl group to survive TFA-mediated global deprotection and resin cleavage steps, a critical requirement when the final peptide requires retention of a protected threonine hydroxyl for subsequent chemoselective ligation or on-resin modification . Quantitative deprotection studies report >99% removal of the benzyl group by hydrogenolysis within 2 h at room temperature and atmospheric pressure [2].

Orthogonal Protection Solid-Phase Peptide Synthesis Benzyl Ether

D-Configuration Confers Enhanced Proteolytic Stability Compared to L-Diastereomer

Incorporation of D-amino acids, including D-threonine, at protease-susceptible cleavage sites has been shown to extend peptide half-life in human serum by 5- to 50-fold compared to the corresponding L-amino acid-containing sequences, depending on sequence context and protease class [1]. For example, substitution of L-Thr with D-Thr at the P1 position of a trypsin-sensitive peptide increased the t₁/₂ from <30 min to >8 h in human plasma [1]. Fmoc-N-Me-D-Thr(Bzl)-OH provides the D-threonine residue with the additional feature of N-methylation, which further restricts backbone conformational flexibility and can hinder protease access [2]. In contrast, peptides built with Fmoc-N-Me-Thr(Bzl)-OH (L-isomer) remain fully susceptible to standard proteolytic degradation .

D-Amino Acid Proteolytic Stability Peptide Half-Life

Vendor-Certified Purity Benchmarking Against Common Alternatives

Commercially available Fmoc-N-Me-D-Thr(Bzl)-OH is supplied with a minimum purity specification of ≥98.0% by HPLC (analogous to the L-isomer specification from Sigma-Aldrich) . This compares favorably with Fmoc-N-Me-D-Thr-OH (without benzyl protection), which is commonly listed at 95% purity , and with certain Fmoc-N-Me-D-Thr(tBu)-OH batches reported at 97% purity . Higher starting purity reduces the burden of deletion-sequence byproducts in SPPS, as each coupling cycle with 98% purity monomer contributes approximately 2% deletion per position versus approximately 5% deletion per position when using 95% purity monomer, assuming single coupling and no capping [1].

Purity Specification Quality Control HPLC

Optimal Use Cases for Fmoc-N-Me-D-Thr(Bzl)-OH in Peptide Discovery and Development


Synthesis of Proteolytically Stabilized Macrocyclic Peptides Containing N-Methyl-D-Thr

In macrocyclic peptide drug discovery, incorporating D-configured N-methyl amino acids is a validated strategy to simultaneously enhance metabolic stability and improve membrane permeability [1]. Fmoc-N-Me-D-Thr(Bzl)-OH enables the introduction of an N-methyl-D-threonine residue whose benzyl-protected hydroxyl can be selectively deprotected post-cyclization for site-specific conjugation of payloads or fluorophores, an approach that is incompatible with tBu-protected analogs due to their acid lability [2].

SPPS of Peptide Epitopes Requiring Stereochemically Defined D-Thr Residues

When constructing peptide epitopes for antibody generation or vaccine development where a D-amino acid is required to mimic a turn conformation or to avoid rapid clearance, Fmoc-N-Me-D-Thr(Bzl)-OH provides the correctly configured building block with orthogonal protection [3]. The ≥98% HPLC purity specification minimizes deletion sequences that could otherwise dominate the immune response and confound epitope mapping studies .

Fragment Condensation and Convergent Peptide Synthesis Strategies

The benzyl ether protection of Fmoc-N-Me-D-Thr(Bzl)-OH survives both Fmoc deprotection (piperidine) and mild acid treatments, making it suitable for fragment condensation approaches where the threonine hydroxyl must remain protected until the final global deprotection step [2]. This orthogonality is not available with the tBu-protected analog, which would be prematurely deprotected during TFA-mediated fragment cleavage, leading to undesired side reactions at the liberated hydroxyl group [2].

Building Block for N-Methyl Scan of Bioactive Peptides Containing D-Thr

An N-methyl scan of bioactive peptides systematically replaces each amide NH with an N-methyl group to probe SAR and improve pharmacokinetics. Fmoc-N-Me-D-Thr(Bzl)-OH is the requisite building block when the scan reaches a D-threonine position, as neither the L-isomer nor the non-benzylated variant provides the correct stereochemistry and side-chain protection simultaneously [1]. The reduced epimerization tendency of N-methyl amino acids under optimized coupling conditions further ensures that the stereochemical integrity of the D-center is preserved during SPPS [1].

Quote Request

Request a Quote for Fmoc-N-Me-D-Thr(Bzl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.